An In-Depth Technical Guide to Methyl (S)-2-acetoxypropanoate: Properties, Stability, and Handling
An In-Depth Technical Guide to Methyl (S)-2-acetoxypropanoate: Properties, Stability, and Handling
Introduction
Methyl (S)-2-acetoxypropanoate, a chiral ester derived from (S)-lactic acid, is a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it serves as a key intermediate for constructing complex, stereochemically-defined molecules.[1] This guide provides an in-depth analysis of the core chemical properties and stability of Methyl (S)-2-acetoxypropanoate, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for its effective use in synthesis, ensuring reaction efficiency, and maintaining product purity.
Physicochemical and Spectroscopic Properties
The identity and purity of Methyl (S)-2-acetoxypropanoate are confirmed through its distinct physicochemical and spectroscopic data. These properties are crucial for quality control and for predicting its behavior in various solvent systems and reaction conditions.
Core Physicochemical Data
A summary of the key physical and chemical properties is presented in Table 1. This data is essential for procedural design, including calculations for reaction stoichiometry, solvent selection, and purification methods like distillation.
| Property | Value | Source(s) |
| IUPAC Name | Methyl (S)-2-acetoxypropanoate | [2] |
| Synonyms | (S)-methyl 2-methylcarbonyloxypropanoate | [3] |
| CAS Number | 14031-88-0 | [3] |
| Molecular Formula | C₆H₁₀O₄ | [3] |
| Molecular Weight | 146.14 g/mol | [2][3] |
| Boiling Point | ~185.7°C (estimate) | [4] |
| Density | ~1.09 g/cm³ (estimate) | [4] |
| Water Solubility | 81.2 g/L (25 °C) | [4] |
| Refractive Index | ~1.431 (estimate) | [4] |
Spectroscopic Profile
Spectroscopic analysis is the cornerstone of structural verification. For Methyl (S)-2-acetoxypropanoate, the expected spectral features are:
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¹H NMR: Distinct signals corresponding to the two methyl groups (one on the propanoate backbone and one on the acetyl group), the methoxy protons of the methyl ester, and the methine proton at the chiral center. The chemical shifts and coupling patterns are definitive for the structure.
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¹³C NMR: Resonances for the six carbon atoms, including two carbonyl carbons (one for the ester and one for the acetate), the chiral center carbon, the methoxy carbon, and the two methyl carbons.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the two ester groups, typically found in the region of 1735-1750 cm⁻¹. C-O stretching bands will also be prominent.
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Mass Spectrometry: The molecular ion peak (M+) at m/z 146, along with characteristic fragmentation patterns resulting from the loss of methoxy and acetyl groups.
Chemical Stability and Degradation
The stability of Methyl (S)-2-acetoxypropanoate is a critical consideration for its storage and handling, as well as for the design of synthetic routes that utilize it. The presence of two ester functional groups makes it susceptible to hydrolysis.
Hydrolytic Stability
The primary pathway for the degradation of Methyl (S)-2-acetoxypropanoate is hydrolysis. This reaction can be catalyzed by both acid and base.
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Acid-Catalyzed Hydrolysis: In the presence of acid, the ester linkages can be protonated, making them more susceptible to nucleophilic attack by water. This process is generally slower than base-catalyzed hydrolysis. The hydrolysis of lactate esters is known to be autocatalytic, as the product, lactic acid, can catalyze further reaction.[5]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide ions directly attack the carbonyl carbons of the ester groups, leading to rapid and irreversible cleavage. This results in the formation of acetate and lactate salts, along with methanol.
Due to its susceptibility to hydrolysis, it is imperative to avoid strongly acidic or basic conditions during workup and purification unless ester cleavage is the desired outcome.
Thermal Stability
Decomposition Pathway
The principal decomposition pathway in aqueous environments is hydrolysis, as illustrated below.
Caption: Hydrolytic decomposition of Methyl (S)-2-acetoxypropanoate.
Recommended Storage and Handling
To ensure the long-term integrity of Methyl (S)-2-acetoxypropanoate, the following storage conditions are recommended:
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.[3][6] Recommended storage temperature is often refrigerated (2-8°C) to minimize potential degradation over time.[3]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Use dry solvents and reagents when this compound is a starting material in a reaction.
Synthesis and Purification
The most common and straightforward synthesis of Methyl (S)-2-acetoxypropanoate involves the acetylation of Methyl (S)-lactate. This method is efficient and utilizes readily available starting materials.
Detailed Experimental Protocol: Acetylation of Methyl (S)-Lactate
This protocol describes a standard laboratory-scale synthesis. The causality behind the choice of reagents is to effect the acetylation of the secondary alcohol of methyl lactate efficiently while using a base to scavenge the acidic byproduct.
Materials:
-
Methyl (S)-lactate
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Methyl (S)-lactate and dry dichloromethane. Cool the flask to 0°C in an ice bath.
-
Addition of Reagents: Slowly add pyridine (or triethylamine) to the stirred solution. This base acts as a catalyst and an acid scavenger for the acetic acid byproduct.
-
Acetylation: Add acetic anhydride dropwise to the reaction mixture at 0°C. The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any remaining acetic anhydride and acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl (S)-2-acetoxypropanoate.
Synthesis and Purification Workflow
The logical flow of the synthesis and purification process is depicted in the following diagram.
Caption: Workflow for the synthesis and purification of Methyl (S)-2-acetoxypropanoate.
Applications in Drug Development
Methyl (S)-2-acetoxypropanoate is a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its stereocenter is often incorporated into the backbone of drug molecules where specific stereochemistry is crucial for biological activity. The ester and acetate functionalities also provide handles for further chemical transformations, allowing for the construction of more complex molecular architectures.
Conclusion
This technical guide has provided a comprehensive overview of the essential chemical properties, stability, and handling of Methyl (S)-2-acetoxypropanoate. A thorough understanding of its physicochemical characteristics, particularly its susceptibility to hydrolysis, is critical for its successful application in research and development. By following the recommended storage and handling procedures and employing robust synthetic and purification protocols, scientists can effectively utilize this important chiral intermediate to advance their synthetic chemistry programs.
References
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PubChem. (n.d.). Methyl 2-acetoxypropanoate. National Institutes of Health. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 2-acetoxypropanoate. Retrieved from [Link]
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Stenutz. (n.d.). methyl 2-acetoxypropionate. Retrieved from [Link]
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ChemRxiv. (2021). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. Retrieved from [Link]
- Google Patents. (n.d.). US4500727A - Process for producing methyl lactate.
-
ResearchGate. (n.d.). Experimental details for hydrolysis of methyl lactate. Retrieved from [Link]
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